![molecular formula C21H23Cl3FN5O B2671818 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide dihydrochloride CAS No. 1323697-92-2](/img/structure/B2671818.png)
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide dihydrochloride
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Description
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C21H23Cl3FN5O and its molecular weight is 486.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potentials
A study focused on synthesizing a series of related compounds and evaluated their in vitro antimicrobial and anticancer activities. The antimicrobial results showed significant activity comparable to standard drugs like ciprofloxacin and fluconazole. The anticancer activity results indicated good activity among the synthesized compounds, although lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggested these compounds could serve as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).
Antiproliferative Activity through VEGFR-2-TK Inhibition
A new series of related derivatives were synthesized and evaluated for their anticancer activity, showing higher activity than their precursors. Compounds were tested against the breast cancer T-47D cell line, with some showing higher cytotoxic activity than Staurosporine. The best cytotoxic activity was observed in a dihalogenated derivative. In addition, two compounds showed VEGFR-2 inhibitory activity comparable to sorafenib. These findings suggest that specific derivatives are promising antiproliferative candidates requiring further optimization (Hassan et al., 2021).
Cytotoxic Activity of Novel Derivatives
Another study designed and synthesized novel compounds based on optimizing virtual screening hit compounds. These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. One compound showed potential as an inhibitor against the MDA-MB-231 cell line with an IC50 value significantly lower than sorafenib, indicating potential for further development as antitumor agents (Ding et al., 2012).
Novel Metal-based Chemotherapy against Tropical Diseases
Research into novel metal-based chemotherapy for tropical diseases synthesized copper(II) and gold(I) complexes with related compounds. These complexes exhibited significantly higher growth inhibitory activity against cultures of epimastigotes of Trypanosoma cruzi, the causative agent of Chagas disease, than their respective parental compounds, suggesting potential for the treatment of Chagas disease (Navarro et al., 2001).
properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O.2ClH/c22-16-4-3-5-17(14-16)28-9-8-24-21(28)27-12-10-26(11-13-27)15-20(29)25-19-7-2-1-6-18(19)23;;/h1-9,14H,10-13,15H2,(H,25,29);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQVUWPRZXQNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide dihydrochloride |
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